molecular formula C18H19N5 B13518275 6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine

6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine

Cat. No.: B13518275
M. Wt: 305.4 g/mol
InChI Key: QOCRBMGSQCAOTA-UHFFFAOYSA-N
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Description

6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine is a complex organic compound with a molecular formula of C18H19N5. This compound is characterized by the presence of pyridine rings and amine groups, making it a versatile ligand in coordination chemistry. It is often used in the synthesis of metal complexes due to its ability to form stable chelates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine typically involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in methanol at room temperature, followed by the addition of water and extraction with dichloromethane. The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the laboratory synthesis can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents. The key steps involve careful control of reaction temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or altering cellular processes. The compound’s pyridine rings and amine groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-amine is unique due to its specific arrangement of pyridine rings and amine groups, which confer distinct chelating properties and reactivity

Properties

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

IUPAC Name

6-[[bis(pyridin-2-ylmethyl)amino]methyl]pyridin-2-amine

InChI

InChI=1S/C18H19N5/c19-18-9-5-8-17(22-18)14-23(12-15-6-1-3-10-20-15)13-16-7-2-4-11-21-16/h1-11H,12-14H2,(H2,19,22)

InChI Key

QOCRBMGSQCAOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=NC(=CC=C2)N)CC3=CC=CC=N3

Origin of Product

United States

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